molecular formula C8H15F2NO2S B6894358 4-(Difluoromethyl)-1-ethylsulfonylpiperidine

4-(Difluoromethyl)-1-ethylsulfonylpiperidine

Cat. No.: B6894358
M. Wt: 227.27 g/mol
InChI Key: GHSIALKWDYWOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1-ethylsulfonylpiperidine is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a difluoromethyl group and an ethylsulfonyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-ethylsulfonylpiperidine typically involves the introduction of the difluoromethyl group onto the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques . The use of non-ozone depleting difluorocarbene reagents is also a key consideration in industrial settings to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-ethylsulfonylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-(Difluoromethyl)-1-ethylsulfonylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-ethylsulfonylpiperidine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects . The ethylsulfonyl group may also contribute to the compound’s overall stability and solubility, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-1-ethylsulfonylpiperidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-1-methylsulfonylpiperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(Difluoromethyl)-1-ethylsulfonylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-(Difluoromethyl)-1-ethylsulfonylpiperidine is unique due to the specific combination of the difluoromethyl and ethylsulfonyl groups on the piperidine ring. This combination imparts distinct chemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-ethylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2S/c1-2-14(12,13)11-5-3-7(4-6-11)8(9)10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSIALKWDYWOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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